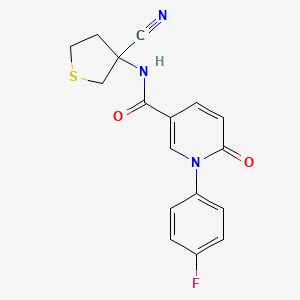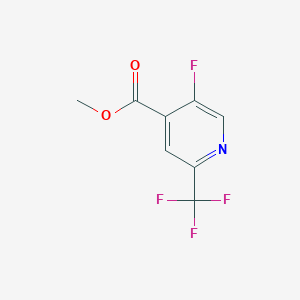
N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide is part of a broader class of compounds that have been synthesized through multi-component reactions and characterized using various techniques. For instance, compounds similar to this compound have been synthesized through a reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base. These compounds were characterized by FT-IR, NMR, and X-ray diffraction methods (Jayarajan et al., 2019).
Non-linear Optical (NLO) Properties
The synthesized compounds, including those structurally similar to this compound, have been explored for their non-linear optical (NLO) properties. Computational chemistry methods supported the experimental findings, suggesting potential applications in fields requiring NLO materials (Jayarajan et al., 2019).
Anticancer Activity
The molecular docking studies of similar compounds have shown significant interactions with the colchicine binding site of tubulin. These interactions may contribute to the inhibition of tubulin polymerization, indicating potential anticancer activity. Such findings highlight the therapeutic application possibilities of this compound and related compounds in cancer treatment (Jayarajan et al., 2019).
Heterocyclic Synthesis
This compound is also part of the study in the field of heterocyclic synthesis, where researchers explore the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These synthetic routes contribute to the development of new heterocyclic compounds with potential applications in various fields including pharmaceuticals (Bacchi et al., 2005).
Fluorescent Properties
Additionally, some compounds in this category exhibit fluorescent properties, which could be useful in the development of fluorescent probes or materials for scientific and technological applications. The study of their spectral-luminescence properties and fluorescence quantum yield is an area of interest for researchers looking to exploit these properties (Ershov et al., 2015).
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-2-4-14(5-3-13)21-9-12(1-6-15(21)22)16(23)20-17(10-19)7-8-24-11-17/h1-6,9H,7-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSSNVODGCGMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN(C(=O)C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)

![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)